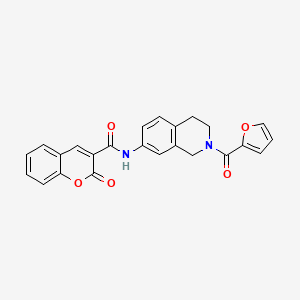

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c27-22(19-13-16-4-1-2-5-20(16)31-24(19)29)25-18-8-7-15-9-10-26(14-17(15)12-18)23(28)21-6-3-11-30-21/h1-8,11-13H,9-10,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGGDLWZYWQXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to inhibit the in vitro ache activity in mice, suggesting potential effects on cholinergic signaling pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for accumulation in specific tissues.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential inhibition of ache activity, it could potentially affect neuronal signaling and cognitive function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.39 g/mol. The compound features a furan ring, a tetrahydroisoquinoline moiety, and a chromene structure that contribute to its unique properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.39 g/mol |

| Key Functional Groups | Furan ring, tetrahydroisoquinoline, chromene |

| CAS Number | 955697-81-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the furan and tetrahydroisoquinoline moieties allows for significant π-π stacking interactions and hydrogen bonding with enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity.

Proposed Mechanism

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may modulate receptor activity through competitive or non-competitive inhibition.

- Structural Interactions : The unique structural features facilitate diverse interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. Here are some reported activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of tetrahydroisoquinoline possess antibacterial properties. For instance:

- In vitro studies demonstrated that related compounds exhibited activity against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Potential

The structural similarity to known anticancer agents suggests potential efficacy in cancer treatment:

- Cell line assays indicated cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism and efficacy.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit key enzymes involved in disease pathways:

- MurB Inhibition : Related compounds have been evaluated for their ability to inhibit MurB enzyme in Mycobacterium tuberculosis, which is crucial for bacterial cell wall synthesis.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of tetrahydroisoquinoline derivatives:

- Methodology : Compounds were tested against a panel of bacteria using disc diffusion methods.

- Results : Several derivatives showed significant inhibition zones against S. aureus and E. coli.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of isoquinoline derivatives:

- Methodology : MTT assays were performed on human cancer cell lines.

- Results : The tested compounds exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 40–60°C for cyclization), solvent choice (e.g., dichloromethane for amide coupling), and stoichiometric ratios of reagents (e.g., triethylamine as a base). Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification techniques, such as column chromatography or recrystallization, are critical for isolating high-purity products .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the furan, tetrahydroisoquinoline, and chromene moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N–H) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC quantifies purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating the compound's bioactivity?

- Methodological Answer : Initial screening should include in vitro assays such as:

- Enzyme inhibition assays (e.g., kinase or protease targets relevant to cancer or inflammation).

- Cytotoxicity assays (e.g., MTT or ATP-based tests against cancer cell lines).

- Receptor binding studies using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups in this compound?

- Methodological Answer : SAR studies require systematic modification of functional groups:

- Furan ring substitution : Replace with thiophene or pyrrole to assess electronic effects.

- Chromene modifications : Introduce substituents (e.g., nitro or methoxy groups) to alter π-π stacking.

- Amide linker replacement : Test sulfonamide or urea variants for hydrogen-bonding potential.

Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like kinases or GPCRs .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies include:

- Molecular dynamics (MD) simulations : Assess ligand-protein interactions over time.

- Experimental validation : Replicate assays under varied conditions (e.g., pH, ionic strength).

- Free-energy perturbation (FEP) calculations : Quantify binding energy differences between analogs .

Q. How can researchers investigate the compound's mechanism of action using integrated computational and experimental approaches?

- Methodological Answer :

- Computational : Perform molecular docking to identify putative targets (e.g., cyclooxygenase-2 or topoisomerase II).

- Experimental : Use siRNA knockdown or CRISPR-Cas9 to validate target involvement in cellular assays.

- Kinetic studies : Measure enzyme inhibition constants (IC₅₀) via fluorogenic substrates .

Q. What advanced analytical techniques characterize degradation products under stress conditions (e.g., heat, light, pH)?

- Methodological Answer : Accelerated stability studies (ICH guidelines) under thermal (40–60°C), photolytic (UV light), and hydrolytic (acid/base) conditions. Degradation pathways are analyzed via:

- Liquid chromatography-mass spectrometry (LC-MS) : Identify fragments and byproducts.

- Solid-state NMR : Monitor structural changes in crystalline form .

Q. How can the compound's pharmacokinetics (PK) be assessed in preclinical models?

- Methodological Answer :

- ADME studies : Administer the compound orally/intravenously in rodents; collect plasma samples at timed intervals.

- LC-MS/MS quantification : Measure bioavailability, half-life (t₁/₂), and tissue distribution.

- Metabolite identification : Use hepatic microsomes or S9 fractions to simulate Phase I/II metabolism .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.